4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
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Overview
Description
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a fluoro-substituted phenyl group, which contributes to its unique chemical properties. Oxazolidinones are known for their biological activity, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis. This method is effective when electron-donating groups are present in the aromatic substituent of the glycidylcarbamate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane has been reported to be an efficient method for the synthesis of oxazolidinone derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one involves its interaction with molecular targets such as bacterial ribosomes. The compound inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinone antibiotics, which are effective against Gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cytoxazone: A compound with a similar oxazolidinone ring structure, used in drug discovery.
Uniqueness
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its stability and reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-4-7(2-3-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |
InChI Key |
BUZSKHGDTKUYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)F |
Origin of Product |
United States |
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